Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding carboxylate salt.
Scientific Research Applications
Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(1-phenyl-2-oxoethyl)carbonyl]amino}benzoate
- Ethyl 4-{[(1-methyl-2-oxo-5-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to the presence of the 1-methyl-5-oxo-2-phenylpyrrolidin-3-yl moiety, which imparts specific chemical and biological properties.
Biological Activity
Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and targets relevant to cancer and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes a pyrrolidine ring and an ethyl ester functional group. The molecular formula is C18H20N2O3, and its structure can be represented as follows:
The biological activity of this compound primarily involves its role as an inhibitor of the enzyme Aldo-Keto Reductase (AKR) 1C3. This enzyme is implicated in the metabolism of steroid hormones and plays a significant role in the development of hormone-dependent cancers, such as prostate and breast cancer. By inhibiting AKR1C3, the compound may reduce the synthesis of potent androgens like testosterone, thereby potentially limiting tumor growth in hormone-sensitive malignancies .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Prostate Cancer Treatment
In a study focusing on prostate cancer, this compound demonstrated significant inhibition of AKR1C3, leading to decreased levels of testosterone in treated cells. This reduction correlated with reduced cell proliferation rates, suggesting a potential therapeutic role in managing prostate cancer .
Case Study 2: Breast Cancer
Another investigation highlighted the compound's ability to inhibit AKR1C3 in breast cancer models. The findings indicated that treatment with this compound resulted in decreased estrogen levels and inhibited tumor growth in vivo .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[(1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-3-27-21(26)15-9-11-16(12-10-15)22-20(25)17-13-18(24)23(2)19(17)14-7-5-4-6-8-14/h4-12,17,19H,3,13H2,1-2H3,(H,22,25) |
InChI Key |
HGYDUIAHCAWRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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